N-(4-acetyl-1'-benzyl-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide
Description
Historical Context of Spiro-Heterocyclic Compounds
The concept of spiro compounds was first introduced by Adolf von Baeyer in 1900, who proposed the nomenclature and name "spirane" for bicyclic compounds with only one common atom connecting both rings. These compounds are characterized by having at least two molecular rings sharing one common atom, which distinguishes them from other bicyclic structures. The presence of only one common atom connecting the two rings creates a unique three-dimensional structure that has captured the attention of researchers for over a century.
Spiro compounds have evolved significantly since their initial discovery, with modern research focusing extensively on heterocyclic variations that incorporate non-carbon atoms such as nitrogen, oxygen, and sulfur. The development of spiro-heterocyclic compounds has been driven by their unique structural properties, including the ability to create naturally occurring three-dimensional structures that can reduce conformational entropy penalties associated with target binding and produce diverse three-dimensional shapes. The perpendicular arrangement of spiro compounds results in the suppression of molecular interactions of π-systems, enhances solubility, and prevents the formation of excimers often observed in solid-state fluorescent dyes.
The pharmaceutical significance of spiro compounds became particularly evident with the development of spironolactone, a spiro-heterocyclic steroid that plays a pivotal role in edema treatment. This breakthrough compound demonstrated the potential of spiro structures in medicinal chemistry, leading to the synthesis of numerous compounds with enhanced therapeutic activities. The success of spironolactone paved the way for other important spiro-containing drugs such as spirorenone and drospirenone, which exhibit improved anti-aldosterone activity.
Significance of 1,3,4-Thiadiazole-Indole Hybrid Structures
The 1,3,4-thiadiazole moiety represents one of the most prevalent and indispensable heterocycles in medicinal chemistry, serving as a five-membered heterocyclic compound that forms an important structural component of several naturally occurring and medicinal products. The thiadiazole moiety acts as a "hydrogen-binding domain" and "two-electron donor system," which contributes significantly to its biological activity. The sulfur atom within the thiadiazole ring imparts lipophilicity, leading to analogues with higher lipophilicity that can enhance bioavailability and membrane permeation.
1,3,4-Thiadiazoles are frequently employed as bio-isosteric replacements for pyrimidine, pyridine, azine, oxadiazole, oxazole, thiazole, and benzene in drug development. This versatility has led to the development of numerous marketed drugs containing the 1,3,4-thiadiazole scaffold. Notable examples include acetazolamide and methazolamide, which function as potent carbonic anhydrase inhibitors for treating glaucoma. Other important thiadiazole-containing drugs include megazole (an antitrypanosomal agent), sulfamethizole (an antimicrobial agent), and cefazolin (an antibiotic belonging to the cephalosporin family).
The combination of thiadiazole with indole structures creates hybrid molecules with enhanced pharmacological profiles. Indole-thiadiazole hybrids have demonstrated outstanding biological activities, including significant enzyme inhibition properties. Research has shown that indole-bearing thiadiazole derivatives can exhibit excellent β-glucuronidase inhibition activity, with some compounds showing IC50 values ranging between 0.5 ± 0.08 to 38.9 ± 0.8 µM when compared with standard controls.
Nomenclature and Classification
The nomenclature of spiro compounds follows systematic IUPAC guidelines established to ensure consistent and unambiguous naming conventions. For spiro compounds with monocyclic ring components, the prefix "spiro" is followed by square brackets containing the number of atoms in the smaller ring and then the number of atoms in the larger ring, separated by a period, with each count excluding the spiroatom itself. Position numbering begins with an atom of the smaller ring adjacent to the spiroatom, proceeds around the atoms of that ring, then includes the spiroatom itself, followed by numbering around the atoms of the larger ring.
Spiro compounds can be broadly classified into two main categories based on the nature of their rings: carbocyclic and heterocyclic. Carbocyclic spiro compounds contain only carbon atoms in their rings, while heterocyclic spiro compounds contain at least one heteroatom such as nitrogen, oxygen, or sulfur. According to the number of spiro atoms present, these compounds are further classified as monospiro, dispiro, trispiro, and so forth.
The systematic nomenclature for the target compound this compound follows these established conventions. The compound features a spiro junction between positions 5 and 3' of the thiadiazole and indole rings respectively, with various substituents including acetyl groups, a benzyl moiety, and a methyl group at specific positions. This complex nomenclature reflects the sophisticated structural architecture that contributes to the compound's potential biological activities.
Research Objectives and Scope
Contemporary research on spiro-heterocyclic compounds focuses on several key objectives that drive innovation in medicinal chemistry and pharmaceutical development. Primary research goals include the synthesis of novel spiro compounds with enhanced biological activities, improved pharmacokinetic properties, and reduced toxicity profiles. The development of new synthetic methodologies for preparing spiro heterocyclic compounds has been a major focus, with researchers employing diverse approaches including metal-catalyzed reactions, cycloaddition reactions, and rearrangement processes.
The scope of current research encompasses both fundamental structural studies and applied pharmaceutical investigations. Structural research examines the relationship between molecular architecture and biological activity, with particular attention to how spiro junctions influence three-dimensional conformation and receptor binding. Applied research focuses on evaluating the therapeutic potential of spiro compounds across various disease areas, including cancer, infectious diseases, neurological disorders, and metabolic conditions.
Recent synthetic developments have emphasized operationally simple and convenient methods for preparing diverse spiro derivatives. For example, researchers have developed double 1,3-dipolar cycloaddition reactions using nitrilimines generated in situ from hydrazonyl chlorides with carbon disulfide to produce spiro[4.4]thiadiazole derivatives under mild reaction conditions. These advances in synthetic methodology have expanded access to previously challenging molecular architectures.
The research scope also encompasses comprehensive biological evaluation of spiro compounds, including cytotoxicity studies, enzyme inhibition assays, and mechanism of action investigations. Studies have demonstrated that indole-thiadiazole hybrids can exhibit significant anticancer activity, with some compounds showing potent effects against various cancer cell lines. The development of structure-activity relationships has become crucial for optimizing biological activity and understanding the molecular basis of therapeutic effects.
Future research directions include the exploration of spiro compounds as potential treatments for emerging health challenges, the development of more efficient synthetic routes, and the investigation of novel biological targets. The integration of computational modeling with experimental validation continues to accelerate the discovery and optimization of new spiro-heterocyclic compounds with improved therapeutic profiles.
Table 1.1: Key Structural Features of Spiro-Heterocyclic Compounds
| Feature | Description | Significance |
|---|---|---|
| Spiro Junction | Single atom connecting two rings | Creates unique 3D architecture |
| Ring Flexibility | Perpendicular ring arrangement | Reduces conformational entropy |
| Heteroatom Incorporation | N, O, S atoms in rings | Enhances biological activity |
| Substitution Patterns | Various functional groups | Modulates pharmacological properties |
| Stereochemistry | Axial or central chirality | Influences receptor binding |
Table 1.2: Marketed Drugs Containing Thiadiazole Scaffolds
| Drug Name | Therapeutic Class | Indication | Mechanism |
|---|---|---|---|
| Acetazolamide | Carbonic anhydrase inhibitor | Glaucoma | Enzyme inhibition |
| Methazolamide | Carbonic anhydrase inhibitor | Glaucoma | Enzyme inhibition |
| Megazole | Antitrypanosomal | Sleeping sickness | Antiprotozoal |
| Sulfamethizole | Antimicrobial | Bacterial infections | Cell wall synthesis inhibition |
| Cefazolin | β-lactam antibiotic | Bacterial infections | Cell wall synthesis inhibition |
Properties
IUPAC Name |
N-(4-acetyl-1'-benzyl-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-13-8-7-11-17-18(13)24(12-16-9-5-4-6-10-16)19(28)21(17)25(15(3)27)23-20(29-21)22-14(2)26/h4-11H,12H2,1-3H3,(H,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIKHEWJTCNSCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3(C(=O)N2CC4=CC=CC=C4)N(N=C(S3)NC(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Amino-1,3,4-Thiadiazole-2-Thione
A mixture of 4-(trifluoromethyl)phenyl isothiocyanate (0.1 mol) and hydrazine hydrate (0.2 mol) in ethanol undergoes stirring at room temperature for 4 hours to yield 4-(4-trifluoromethylphenyl)thiosemicarbazide. Subsequent treatment with carbon disulfide in the presence of potassium hydroxide at reflux for 10 hours produces 5-(4-trifluoromethylphenyl)amino-1,3,4-thiadiazole-2(3H)-thione. This intermediate serves as the foundation for further functionalization.
Key Parameters:
-
Solvent: Ethanol facilitates homogeneous mixing.
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Base: Potassium hydroxide (2 eq.) ensures deprotonation during cyclization.
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Temperature: Reflux conditions (~80°C) accelerate ring closure.
Spiro-Indole-Thiadiazole Annulation
The spiro junction between thiadiazole and indole is achieved via acid-catalyzed cyclocondensation. A ketone-bearing indole precursor reacts with thiosemicarbazide derivatives to form the spiro center.
Cyclocondensation Protocol
A solution of 7-methyl-1-benzylindole-2,3-dione (1 eq.) and 5-amino-1,3,4-thiadiazole-2-thione (1.2 eq.) in toluene is heated at 110°C with p-toluenesulfonic acid (p-TsOH, 0.1 eq.) as a catalyst. The reaction proceeds for 12–16 hours, yielding the spiro-intermediate after recrystallization from ethanol.
Optimization Insights:
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Catalyst Load: Increasing p-TsOH to 0.2 eq. improves cyclization efficiency but may promote side reactions.
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Solvent Choice: Toluene minimizes byproduct formation compared to polar aprotic solvents.
Functional Group Modifications
Substituents such as acetyl and benzyl groups are introduced via nucleophilic acylations and alkylations.
Acetylation of Amine Groups
The spiro-intermediate (1 eq.) is treated with acetic anhydride (2.5 eq.) in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (3 eq.) is added to scavenge HCl, and the mixture is stirred at room temperature for 6 hours. The crude product is purified via recrystallization from ethanol/water (3:1), achieving >85% purity.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Acylating Agent | Acetic Anhydride |
| Base | Triethylamine |
| Temperature | 25°C |
| Yield | 78–82% |
Benzyl and Methyl Group Incorporation
The 1'-benzyl and 7'-methyl groups are introduced through Friedel-Crafts alkylation and methylation, respectively.
Benzylation at N1'
A solution of the spiro-thiadiazole-indole intermediate (1 eq.) and benzyl bromide (1.5 eq.) in DMF is heated at 60°C with potassium carbonate (2 eq.) for 8 hours. The product is isolated via filtration and washed with cold methanol to remove unreacted benzyl bromide.
Methylation at C7'
Methylation is achieved using methyl iodide (1.2 eq.) and sodium hydride (1.5 eq.) in tetrahydrofuran (THF) at 0°C to room temperature over 4 hours. Quenching with ice water followed by extraction with ethyl acetate yields the 7'-methyl derivative.
Final Acetamide Formation
The terminal acetamide group is installed via a two-step sequence: chloroacetylation followed by displacement with ammonia.
Chloroacetylation
The thiadiazole-thiol (1 eq.) reacts with chloroacetyl chloride (1.2 eq.) in acetone containing potassium carbonate (2 eq.) at room temperature for 8 hours. The resultant chloroacetate intermediate is filtered and dried.
Aminolysis
Treatment of the chloroacetate with aqueous ammonia (28% w/w, 5 eq.) in ethanol at 50°C for 3 hours affords the target acetamide.
Yield Comparison Across Methods:
| Step | Yield (%) | Conditions |
|---|---|---|
| Chloroacetylation | 89 | Acetone, K2CO3, 25°C, 8h |
| Aminolysis | 76 | Ethanol, NH3, 50°C, 3h |
Purification and Characterization
Final purification employs column chromatography (silica gel, ethyl acetate/hexanes) and recrystallization. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity.
Critical Purity Data:
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HPLC Purity: ≥98% (C18 column, acetonitrile/water gradient).
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Melting Point: 214–216°C (uncorrected).
Chemical Reactions Analysis
Types of Reactions
N-{3’-acetyl-1-benzyl-7-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the indole or thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N-{3’-acetyl-1-benzyl-7-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Spirocyclic Thiadiazole-Indole Derivatives
Biological Activity
N-(4-acetyl-1'-benzyl-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, characterization, and biological evaluations, focusing on its anticancer and antimicrobial properties.
1. Synthesis and Characterization
The compound is synthesized through a multi-step process involving the formation of the spirothiadiazole core followed by acetylation and benzyl substitution. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) confirm the structure and purity of the compound.
2.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The evaluation of its cytotoxic effects on various cancer cell lines has shown promising results.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.0 | Inhibition of STAT3 transcription factors |
| HCT116 (Colon) | 12.5 | Induction of apoptosis |
The IC50 values indicate that the compound exhibits significant inhibitory activity against MCF-7 and HCT116 cell lines. Mechanistic studies suggest that it may inhibit STAT3 transcription factors and induce apoptosis through mitochondrial pathways.
2.2 Antimicrobial Activity
In addition to anticancer properties, the compound has been assessed for antimicrobial activity against various bacterial strains. Preliminary results indicate moderate to strong inhibitory effects.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The antimicrobial activity suggests potential applications in treating infections caused by resistant strains.
3. Case Studies and Research Findings
A recent study published in the International Journal of Molecular Sciences investigated a series of thiadiazole derivatives and their biological activities. Among these derivatives, this compound was noted for its potent anticancer effects against both MCF-7 and HCT116 cells . The study utilized molecular docking studies to predict interactions with key proteins involved in cancer progression.
4.
This compound demonstrates significant potential as an anticancer and antimicrobial agent. Further research is warranted to explore its mechanisms of action in greater detail and to evaluate its efficacy in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
